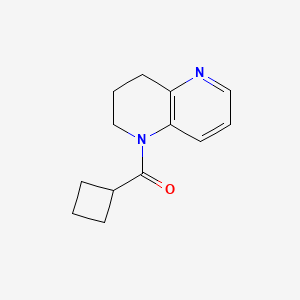

1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine core fused with a cyclobutanecarbonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Heck reaction of aminopyridine derivatives with palladium acetate, tri-tert-butylphosphonium tetrafluoroborate, and N,N-dicyclohexylmethylamine in cumene at elevated temperatures . This reaction yields an intermediate that undergoes cyclization to form the desired naphthyridine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of fully saturated naphthyridine compounds.

Applications De Recherche Scientifique

Structure and Properties

The compound features a naphthyridine core fused to a cyclobutanecarbonyl group. Its unique structural characteristics contribute to its diverse applications.

Medicinal Chemistry

1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine has been investigated for its pharmacological properties. Research indicates that derivatives of naphthyridine exhibit a wide range of biological activities:

- Antimicrobial Activity: Naphthyridine derivatives have shown effectiveness against various pathogens. A study demonstrated that certain 1,8-naphthyridine derivatives possess significant antibacterial potential against multiple strains at concentrations of 50 μg/ml and 100 μg/ml .

- Anticancer Properties: The compound has been explored for its anticancer effects. A review highlighted that naphthyridine derivatives can act as potent scaffolds in therapeutic research for cancer treatment due to their ability to inhibit tumor growth and induce apoptosis .

- Neurological Applications: Compounds similar to this compound have been studied for their potential in treating neurological disorders such as Alzheimer's disease and depression .

Material Science

The structural properties of this compound make it a candidate for developing novel materials. Its unique electronic properties can be harnessed in the synthesis of materials with specific optical characteristics. Research into the synthesis of novel polymers incorporating this compound has shown promise in creating materials with enhanced stability and performance in electronic applications.

Biological Research

This compound is utilized in studies investigating interactions with biological macromolecules. Its ability to bind to enzymes or receptors allows researchers to explore its effects on various biological pathways. For instance:

- Enzyme Inhibition Studies: The compound's interaction with specific enzymes can lead to insights into metabolic pathways and potential therapeutic targets.

- Protein Interactions: Investigations into how this compound interacts with proteins can provide valuable information regarding its mechanism of action and potential applications in drug design.

Case Studies

Mécanisme D'action

The mechanism of action of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Naphthyridine: A simpler analog without the cyclobutanecarbonyl group.

1,6-Naphthyridine: Another isomer with different positioning of nitrogen atoms in the ring.

Quinoline: A structurally related compound with a single nitrogen atom in the ring.

Uniqueness

1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject of study in various scientific fields.

Activité Biologique

1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthyridine, which is known for various biological activities. The compound's structure can be represented as follows:

- Molecular Formula : C_{11}H_{12}N_{2}O

- Molecular Weight : 188.23 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C_{11}H_{12}N_{2}O |

| Molecular Weight | 188.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. Aaptamine, a related compound, demonstrated cytotoxic effects against several cancer types including non-small cell lung cancer and cervical cancer with IC50 values ranging from 10.47 to 15.03 µg/mL .

The anticancer activity is primarily attributed to the following mechanisms:

- Induction of Apoptosis : Activation of caspases and cleavage of PARP leading to programmed cell death.

- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at G0/G1 and G2 phases.

- DNA Intercalation : Some naphthyridine derivatives intercalate into DNA, disrupting replication and transcription processes .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of naphthyridine derivatives. Studies have shown that compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in models of induced colitis . This suggests potential therapeutic applications in inflammatory diseases.

Neurological Effects

Naphthyridine compounds have also been studied for their neurological effects. Some derivatives exhibit psychotropic activity and may influence neurotransmitter systems, although specific data on this compound is limited .

Study 1: Anticancer Efficacy

A study investigated the effects of a related naphthyridine compound on human leukemia cells. The compound induced apoptosis through mitochondrial pathways and was effective at low concentrations (7 µM) . This highlights the potential of naphthyridine derivatives in cancer therapy.

Study 2: Anti-inflammatory Activity

In an experimental model of colitis, administration of a naphthyridine derivative resulted in decreased levels of inflammatory markers and oxidative stress indicators in colon tissues . This supports the hypothesis that these compounds may serve as anti-inflammatory agents.

Propriétés

IUPAC Name |

cyclobutyl(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(10-4-1-5-10)15-9-3-6-11-12(15)7-2-8-14-11/h2,7-8,10H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYBLKZXBLITRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC3=C2C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.